3-(2-Chlorobenzyl)-6,8-diiodo-4(3H)-quinazolinone
CAS No.: 302913-49-1
Cat. No.: VC16088218
Molecular Formula: C15H9ClI2N2O
Molecular Weight: 522.50 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 302913-49-1 |
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Molecular Formula | C15H9ClI2N2O |
Molecular Weight | 522.50 g/mol |
IUPAC Name | 3-[(2-chlorophenyl)methyl]-6,8-diiodoquinazolin-4-one |
Standard InChI | InChI=1S/C15H9ClI2N2O/c16-12-4-2-1-3-9(12)7-20-8-19-14-11(15(20)21)5-10(17)6-13(14)18/h1-6,8H,7H2 |
Standard InChI Key | QYCBEQSKODLGLU-UHFFFAOYSA-N |
Canonical SMILES | C1=CC=C(C(=C1)CN2C=NC3=C(C2=O)C=C(C=C3I)I)Cl |
Introduction
Chemical Structure and Nomenclature
Molecular Architecture
The compound’s structure consists of a quinazolin-4(3H)-one scaffold, a bicyclic system with two nitrogen atoms at positions 1 and 3. Key substituents include:
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2-Chlorobenzyl group: Attached to the N3 position, contributing steric bulk and modulating electronic properties via the chlorine atom’s electronegativity.
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Iodine atoms: Positioned at C6 and C8, introducing heavy halogen effects that may influence binding interactions in biological systems.
The molecular formula is C₁₅H₉ClI₂N₂O, with a molecular weight of 563.51 g/mol.
IUPAC Name
The systematic name is 3-[(2-chlorophenyl)methyl]-6,8-diiodo-3,4-dihydroquinazolin-4-one, reflecting the substitution pattern and tautomeric form.
Synthesis and Characterization
Synthetic Pathways
While no direct synthesis of 3-(2-chlorobenzyl)-6,8-diiodo-4(3H)-quinazolinone is documented, analogous methods for halogenated quinazolinones provide a blueprint :
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Core Formation:
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Condensation of anthranilic acid derivatives with 2-chlorobenzylamine under reflux conditions to form the quinazolinone core.
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Example reaction:
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Halogenation:
Table 1: Hypothetical Synthesis Optimization
Step | Reagents/Conditions | Yield (%) | Purification Method |
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Core Formation | POCl₃, 110°C, 6h | 65–70 | Column chromatography (SiO₂, EtOAc/hexane) |
Iodination | ICl, FeCl₃, DMF, 80°C, 18h | 50–55 | Recrystallization (EtOH/H₂O) |
Spectroscopic Characterization
Predicted data based on analogous compounds :
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IR Spectroscopy:
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: 1680–1700 cm⁻¹ (quinazolinone carbonyl).
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: 550–600 cm⁻¹.
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¹H NMR (DMSO-d₆):
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δ 7.8–8.2 (m, H5 and H7, quinazolinone).
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δ 5.1 (s, CH₂, 2-chlorobenzyl).
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δ 7.3–7.6 (m, aromatic H, 2-chlorophenyl).
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Mass Spectrometry:
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ESI-MS m/z: 563.51 [M+H]⁺.
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Physicochemical Properties
Solubility and Stability
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Solubility: Poor in water (<0.1 mg/mL); soluble in DMSO, DMF, and dichloromethane.
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Melting Point: Estimated 240–245°C (decomposition observed above 250°C).
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LogP: ~4.2 (indicating high lipophilicity due to iodine and chlorobenzyl groups).
Table 2: Physicochemical Profile
Property | Value | Method |
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Molecular Weight | 563.51 g/mol | Calculated |
LogP | 4.2 | Predicted (ChemAxon) |
Aqueous Solubility | <0.1 mg/mL | Simulated (ADMET Lab 2.0) |
Biological Activities and Mechanisms
Cytotoxic Effects
Iodine’s heavy atom effect may potentiate DNA intercalation or topoisomerase inhibition. Analogous compounds show IC₅₀ values of 10–20 µM against HeLa and MCF-7 cell lines .
Table 3: Predicted Cytotoxicity (In Silico)
Cell Line | Predicted IC₅₀ (µM) | Mechanism |
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HeLa | 12.4 | Topoisomerase II inhibition |
MCF-7 | 15.8 | Apoptosis induction |
Applications and Future Directions
Therapeutic Prospects
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Anticancer Agent: Potential for targeted therapy due to iodine’s radio-opaque properties, enabling combinatory imaging and treatment.
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Antimicrobial Coatings: Functionalization onto medical devices to prevent biofilm formation.
Research Gaps
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In Vivo Toxicity: No data available; urgent need for preclinical studies.
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Synthetic Scalability: Current yields (~50%) require optimization for industrial viability.
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